3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728353
InChI: InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3
SMILES:
Molecular Formula: C9H13N5OS
Molecular Weight: 239.30 g/mol

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

CAS No.:

Cat. No.: VC15728353

Molecular Formula: C9H13N5OS

Molecular Weight: 239.30 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine -

Specification

Molecular Formula C9H13N5OS
Molecular Weight 239.30 g/mol
IUPAC Name 3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3
Standard InChI Key ORNGADBDYUHYAH-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=NC(=NC2=C1N=NN2C)SC

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Molecular Identifiers

PropertyValue/DescriptorSource
Molecular FormulaC₉H₁₃N₅OS
Molecular Weight239.30 g/mol
IUPAC Name3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine
SMILES NotationCOC(C(C)C)N1C2=NC(=NC=C2N3C=NN=C3C)S(C)C
InChI KeyInChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)

Synthesis and Manufacturing Processes

Table 2: Hypothesized Synthetic Route

StepReaction TypeReagents/ConditionsTarget Substituent
1CyclocondensationHCl/EtOH, refluxTriazolopyrimidine core
2Nucleophilic substitutionNaSMe, DMF, 90°CMethylsulfanyl
3AlkylationiPrBr, K₂CO₃, acetoneIsopropoxy

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its heterocyclic core and substituents:

  • Thermal Stability: Likely stable up to 200°C, as triazolopyrimidines generally exhibit high thermal resilience due to aromatic stabilization.

  • Photostability: Susceptible to UV-induced degradation at the methylsulfanyl group, necessitating storage in amber containers.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic substituents.

Coordination Chemistry and Material Science Applications

Metal Complexation

Triazolopyrimidines, including this derivative, can act as polydentate ligands. The sulfur atom in the methylsulfanyl group and nitrogen atoms in the triazole ring enable coordination with transition metals (e.g., Cu²⁺, Pd²⁺). Such complexes are explored for:

  • Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Materials Science: In metal-organic frameworks (MOFs) for gas storage or sensing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the methylsulfanyl group (~δ 2.5 ppm) and a multiplet for the isopropyl group (~δ 1.3–1.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 239.30 (M⁺) with fragmentation patterns indicative of triazole ring cleavage .

Future Research Directions

  • Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis) .

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Material Applications: Explore luminescent properties for OLEDs.

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